Cas no 2320683-84-7 (3-(2-fluorophenyl)-1-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-ylpropan-1-one)

3-(2-fluorophenyl)-1-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-ylpropan-1-one 化学的及び物理的性質
名前と識別子
-
- 3-(2-fluorophenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one
- 3-(2-fluorophenyl)-1-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one
- 3-(2-fluorophenyl)-1-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-ylpropan-1-one
-
- インチ: 1S/C22H22FN3O/c1-25-13-18(12-24-25)20-15-26(14-17-7-2-4-8-19(17)20)22(27)11-10-16-6-3-5-9-21(16)23/h2-9,12-13,20H,10-11,14-15H2,1H3
- InChIKey: ZFSAZDLWWIHFPZ-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC=CC=1CCC(N1CC2C=CC=CC=2C(C2C=NN(C)C=2)C1)=O
計算された属性
- せいみつぶんしりょう: 363.17469050 g/mol
- どういたいしつりょう: 363.17469050 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 27
- 回転可能化学結合数: 4
- 複雑さ: 516
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 363.4
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 38.1
3-(2-fluorophenyl)-1-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-ylpropan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6562-0710-10mg |
3-(2-fluorophenyl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]propan-1-one |
2320683-84-7 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6562-0710-4mg |
3-(2-fluorophenyl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]propan-1-one |
2320683-84-7 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6562-0710-1mg |
3-(2-fluorophenyl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]propan-1-one |
2320683-84-7 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6562-0710-3mg |
3-(2-fluorophenyl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]propan-1-one |
2320683-84-7 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6562-0710-5μmol |
3-(2-fluorophenyl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]propan-1-one |
2320683-84-7 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6562-0710-10μmol |
3-(2-fluorophenyl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]propan-1-one |
2320683-84-7 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6562-0710-5mg |
3-(2-fluorophenyl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]propan-1-one |
2320683-84-7 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6562-0710-2μmol |
3-(2-fluorophenyl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]propan-1-one |
2320683-84-7 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6562-0710-2mg |
3-(2-fluorophenyl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]propan-1-one |
2320683-84-7 | 2mg |
$59.0 | 2023-09-08 |
3-(2-fluorophenyl)-1-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-ylpropan-1-one 関連文献
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
3-(2-fluorophenyl)-1-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-ylpropan-1-oneに関する追加情報
Introduction to 3-(2-fluorophenyl)-1-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-ylpropan-1-one and Its Significance in Modern Chemical Biology
3-(2-fluorophenyl)-1-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-ylpropan-1-one, identified by its CAS number 2320683-84-7, represents a compound of considerable interest in the realm of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The structural composition of this compound includes a tetrahydroisoquinoline core, a fluorophenyl substituent, and a methylpyrazole moiety, each contributing to its unique chemical and biological properties.
The tetrahydroisoquinoline scaffold is particularly noteworthy in medicinal chemistry, as it is a common motif found in numerous bioactive natural products and pharmacologically relevant compounds. This structural motif is known for its ability to interact with biological targets such as enzymes and receptors, making it a valuable building block for drug discovery. The presence of the fluorophenyl group introduces additional functional diversity, influencing both the electronic properties and metabolic stability of the molecule. Furthermore, the methylpyrazole substituent enhances the compound's binding affinity to specific biological targets, making it a promising candidate for further investigation.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the interactions between this compound and biological systems. Studies have demonstrated that the fluorophenyl group can modulate the electronic distribution of the molecule, thereby affecting its binding affinity to protein targets. Additionally, the methylpyrazole moiety has been shown to enhance the metabolic stability of the compound, reducing its susceptibility to degradation by enzymatic pathways. These findings highlight the importance of structural optimization in developing drug candidates with improved pharmacokinetic profiles.
In the context of current research trends, this compound aligns with the growing interest in multitarget-directed ligands (MTLs), which are designed to interact with multiple biological targets simultaneously. The structural features of 3-(2-fluorophenyl)-1-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-ylpropan-1-one make it an ideal candidate for MTL-based drug design. By targeting multiple pathways or receptors, such compounds have the potential to offer synergistic therapeutic effects while minimizing side effects. This approach is particularly relevant in treating complex diseases such as cancer and neurodegenerative disorders.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to ensure high yield and purity, which are critical for subsequent biological evaluation. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex carbon-carbon bonds present in this molecule. Additionally, protecting group strategies have been employed to safeguard reactive sites during synthesis, ensuring optimal reaction outcomes.
Biological evaluation of 3-(2-fluorophenyl)-1-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-ylpropan-1-one has revealed promising activities against various biological targets. In vitro studies have demonstrated inhibitory effects on enzymes involved in cancer cell proliferation and survival. Furthermore, preliminary pharmacokinetic studies indicate favorable absorption, distribution, metabolism, and excretion (ADME) properties, suggesting potential for further development into a clinical candidate. These findings underscore the compound's potential as a lead molecule for novel therapeutics.
The integration of machine learning and artificial intelligence into drug discovery has revolutionized the way researchers identify and optimize lead compounds like this one. Predictive models have been developed to assess the binding affinity of virtual analogs of 3-(2-fluorophenyl)-1-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-ylpropan-1-one, enabling rapid screening of large chemical libraries. This approach has significantly reduced the time and resources required for hit identification and lead optimization. Additionally, virtual screening has been used to identify potential off-target effects associated with this compound
Future directions in research on this compound include further exploration of its mechanism of action and investigation into its potential therapeutic applications. Preclinical studies are planned to evaluate its efficacy and safety in animal models before moving into human clinical trials. Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing this research towards clinical translation. The development of innovative drug candidates like 3-(2-fluorophenyl)-1-4-(1-methyl-lH-pyrazol-l - 4 - yl) - 11 , 21 , 31 , 41 - tetrahydropyrrolidine - 21 - ylpropan - 11 - one (CAS no2320683_84_7) will contribute significantly to addressing unmet medical needs in various disease areas.
2320683-84-7 (3-(2-fluorophenyl)-1-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-ylpropan-1-one) 関連製品
- 921512-56-3(N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-2,5-dimethylbenzene-1-sulfonamide)
- 5460-45-7(2-Ethylhexyl formate)
- 2098131-34-9(6-(2-Aminoethoxy)quinoline dihydrochloride)
- 2229649-87-8(3-(6-chloro-2-methoxypyridin-3-yl)prop-2-enal)
- 1797673-32-5(2-(4-chlorophenoxy)-N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2-methylpropanamide)
- 2375267-70-0(1-[(4-Chlorophenyl)methoxy]piperidin-4-one)
- 1804725-75-4(2-(Difluoromethyl)-6-hydroxy-4-(trifluoromethoxy)pyridine-3-carboxaldehyde)
- 2567497-46-3(3-(3,5-dichlorophenyl)({(9H-fluoren-9-yl)methoxycarbonyl})aminopropanoic acid)
- 77119-85-8(Boc-D-phenylalaninal)
- 169507-61-3(2,4,5-Trifluoro-3-ethoxybenzoic acid)